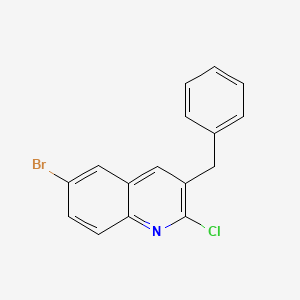

3-Benzyl-6-bromo-2-chloroquinoline

CAS No.: 654655-68-2

Cat. No.: VC2936816

Molecular Formula: C16H11BrClN

Molecular Weight: 332.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 654655-68-2 |

|---|---|

| Molecular Formula | C16H11BrClN |

| Molecular Weight | 332.62 g/mol |

| IUPAC Name | 3-benzyl-6-bromo-2-chloroquinoline |

| Standard InChI | InChI=1S/C16H11BrClN/c17-14-6-7-15-12(10-14)9-13(16(18)19-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 |

| Standard InChI Key | UGXUDVNBDYIJHJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC2=C(N=C3C=CC(=CC3=C2)Br)Cl |

| Canonical SMILES | C1=CC=C(C=C1)CC2=C(N=C3C=CC(=CC3=C2)Br)Cl |

Introduction

Chemical Properties and Structural Characteristics

3-Benzyl-6-bromo-2-chloroquinoline (CAS No. 654655-68-2) is characterized by its unique molecular structure and distinct physicochemical properties. The compound features a quinoline core scaffold with specific substitutions that contribute to its utility in pharmaceutical synthesis.

Basic Physical and Chemical Properties

The molecular formula of 3-benzyl-6-bromo-2-chloroquinoline is C₁₆H₁₁BrClN, with a molecular weight of 332.622 g/mol . It exists as a solid at room temperature with an estimated density of 1.5±0.1 g/cm³ . This compound demonstrates relatively high thermal stability with a boiling point of approximately 435.9±40.0 °C at 760 mmHg and a flash point of 217.4±27.3 °C . These properties indicate its stability during various chemical processes and reactions, making it suitable for pharmaceutical applications.

The comprehensive physicochemical properties of 3-benzyl-6-bromo-2-chloroquinoline are summarized in Table 1.

Table 1: Physicochemical Properties of 3-Benzyl-6-bromo-2-chloroquinoline

| Property | Value |

|---|---|

| CAS Number | 654655-68-2 |

| Molecular Formula | C₁₆H₁₁BrClN |

| Molecular Weight | 332.622 g/mol |

| Density | 1.5±0.1 g/cm³ |

| Boiling Point | 435.9±40.0 °C at 760 mmHg |

| Flash Point | 217.4±27.3 °C |

| Exact Mass | 330.976318 |

| LogP | 5.45 |

| Vapor Pressure | 0.0±1.0 mmHg at 25°C |

| Index of Refraction | 1.673 |

| Polar Surface Area (PSA) | 12.89000 |

Structural Analysis and Characterization

The structural characterization of 3-benzyl-6-bromo-2-chloroquinoline has been conducted using various spectroscopic and analytical techniques. Research has confirmed its structure through FTIR, ¹H and ¹³C NMR spectroscopy, and mass spectrometry . Single crystal X-ray diffraction studies have been performed to determine its precise three-dimensional structure, providing valuable insights into molecular conformation and crystal packing .

Density functional theory (DFT) calculations have been employed to further understand the electronic properties of this compound. Notably, computational studies have revealed that DFT-optimized molecular structures align closely with crystallographic data obtained from X-ray diffraction . These comparative analyses between theoretical and experimental structural data enhance our understanding of the compound's physical and chemical behavior.

Synthesis and Production Methods

The synthesis of 3-benzyl-6-bromo-2-chloroquinoline involves multiple reaction steps, with different approaches documented in the literature. Understanding these synthetic routes is crucial for optimizing production efficiency and purity.

Conventional Batch Synthesis

The traditional synthesis pathway begins with an amidation reaction between 3-phenylpropanoyl chloride and p-bromoaniline to form N-(4-bromophenyl)-3-phenylpropanamide . This primary intermediate subsequently undergoes formylation and cyclization via a Vilsmeier–Haack reaction to yield 3-benzyl-6-bromo-2-chloroquinoline . This synthetic route has been well-established in batch processing methods.

Flow Chemistry Optimization

Recent advancements have explored the application of flow chemistry for the synthesis of 3-benzyl-6-bromo-2-chloroquinoline, offering several advantages over conventional batch methods. Research has demonstrated that the Vilsmeier-Haack cyclization and chlorination can be optimized in flow conditions to afford the 2-chloroquinoline intermediate with 78% conversion in a residence time of 30 minutes at 150°C using acetonitrile as a solvent . The ability to use back pressure regulators in flow systems allows for investigations at elevated temperatures, enhancing reaction efficiency.

The optimization studies in flow chemistry have shown notable improvements in conversion rates with significantly shorter reaction times compared to traditional batch methods . This represents an important advancement in the synthesis of this pharmaceutical intermediate, potentially reducing production costs and environmental impact.

Further Transformation

3-Benzyl-6-bromo-2-chloroquinoline serves as a precursor for additional chemical transformations. A key derivative is 3-benzyl-6-bromo-2-methoxyquinoline, which is produced through a methoxylation reaction . This conversion typically involves refluxing 3-benzyl-6-bromo-2-chloroquinoline with sodium methoxide in dry methanol for approximately 8 hours, resulting in high yields (approximately 89%) of the methoxy derivative . The reaction pathway is summarized below:

-

Reaction of 3-benzyl-6-bromo-2-chloroquinoline with sodium methoxide in methanol

-

Reflux conditions for 8 hours

-

Purification steps to obtain 3-benzyl-6-bromo-2-methoxyquinoline

Applications in Pharmaceutical Development

3-Benzyl-6-bromo-2-chloroquinoline has gained significant attention in pharmaceutical research due to its role as a key intermediate in drug synthesis, particularly for medications targeting infectious diseases.

Role in Bedaquiline Synthesis

The compound serves as an important intermediate in the synthesis pathway of bedaquiline (formerly TMC207), a diarylquinoline derivative used for treating multidrug-resistant tuberculosis (MDR-TB) . Bedaquiline represents a breakthrough in TB treatment, particularly for drug-resistant strains, as it employs a novel mechanism of action by inhibiting mycobacterial ATP synthase.

The synthetic pathway from 3-benzyl-6-bromo-2-chloroquinoline to bedaquiline involves several transformations, beginning with the conversion to 3-benzyl-6-bromo-2-methoxyquinoline, followed by additional modifications to achieve the final active pharmaceutical ingredient . This synthesis route has been extensively studied and optimized to improve yield and purity.

Other Pharmaceutical Applications

Beyond its role in bedaquiline synthesis, 3-benzyl-6-bromo-2-chloroquinoline has been identified as an intermediate in the development of other quinoline-based compounds with potential pharmacological activities. It is also recognized as Brilanestrant Impurity 11 and Bedaquiline Fumarate Impurity 5, highlighting its significance in pharmaceutical quality control and regulatory compliance .

The versatility of the quinoline scaffold makes this compound valuable for medicinal chemistry research targeting various therapeutic areas. The specific substitution pattern in 3-benzyl-6-bromo-2-chloroquinoline provides a platform for further structural modifications to develop compounds with enhanced biological activities.

Advanced Analytical Characterization

Research on 3-benzyl-6-bromo-2-chloroquinoline extends beyond basic characterization to include advanced analytical techniques that provide deeper insights into its molecular properties and behavior.

Crystallographic Analysis

Single crystal X-ray diffraction studies have been conducted to determine the precise three-dimensional structure of 3-benzyl-6-bromo-2-chloroquinoline . These studies reveal important information about bond lengths, angles, and intermolecular interactions within the crystal lattice. Crystallographic data provides valuable insights for understanding structure-property relationships and can guide further structural modifications for pharmaceutical applications.

Computational Studies

Density functional theory (DFT) calculations have been employed to investigate the electronic properties of 3-benzyl-6-bromo-2-chloroquinoline . These computational studies include analyses of molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding the compound's reactivity patterns and potential interactions with biological targets.

Research has shown a strong correlation between the DFT-optimized structures and experimental crystallographic data, validating the computational approaches used to study this compound . This complementary use of experimental and theoretical methods provides a comprehensive understanding of the compound's structural and electronic properties.

Spectroscopic Characterization

Industrial Relevance and Regulatory Aspects

The industrial production and application of 3-benzyl-6-bromo-2-chloroquinoline are subject to various regulatory considerations, particularly in the pharmaceutical sector.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume